molecular formula C21H20ClN5O2S B2409435 N-(4-acetamidophenyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide CAS No. 1116006-46-2

N-(4-acetamidophenyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide

Cat. No. B2409435
M. Wt: 441.93
InChI Key: OHKXUJZXTKIKBA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide, also known as ACPTA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPTA is a thioacetamide derivative that has been synthesized using a novel method, and its unique structure has been found to exhibit promising biological activities.

Scientific Research Applications

Anticonvulsant Potential

A study conducted by Severina et al. (2020) synthesized derivatives of 4,6-dimethyl-2-thiopyrimidine, showing moderate anticonvulsant activity. These compounds were evaluated for their interaction with anticonvulsant biotargets, such as Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme, using molecular docking methods. The study highlighted the moderate efficacy of these derivatives in reducing seizure duration and lethality in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Antibacterial and Antifungal Activities

Nunna et al. (2014) explored the synthesis of novel heterocyclic compounds having a sulfamido moiety, which demonstrated significant antibacterial and antifungal activities. The study synthesized compounds through the hydrolysis and subsequent reactions of specific acetamide derivatives, revealing their potential as antimicrobial agents (Nunna et al., 2014).

Antitumor Activity

The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) were detailed by Zhou et al. (2008). This compound is an orally active histone deacetylase inhibitor with selective inhibition towards HDACs 1-3 and 11. It has demonstrated significant antitumor activity in vivo and has proceeded to clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Herbicidal Activity

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-14(28)26-16-6-8-17(9-7-16)27-20(29)12-30-21-10-19(24-13-25-21)23-11-15-4-2-3-5-18(15)22/h2-10,13H,11-12H2,1H3,(H,26,28)(H,27,29)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXUJZXTKIKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)acetamide

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